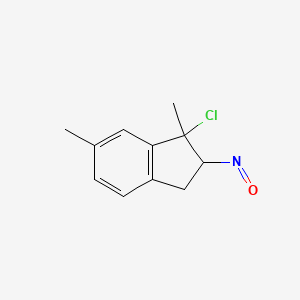
2-Phenyl-4-(2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole is a complex organic compound that features a thiazole ring, a phenyl group, and a unique silane-based substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazole ring or the phenyl group.
Reduction: Reduction reactions could target specific functional groups within the molecule, altering its chemical properties.
Substitution: Substitution reactions might involve the replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum might be used in various reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the context of its application, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-thiazole: Lacks the silane-based substituent.
4-(2,2,6,6-Tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole: Lacks the phenyl group.
Uniqueness
The uniqueness of 2-Phenyl-4-(2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptan-4-ylidene)-4,5-dihydro-1,3-thiazole lies in its combination of a thiazole ring, a phenyl group, and a silane-based substituent
Properties
CAS No. |
62175-43-3 |
|---|---|
Molecular Formula |
C16H25NO2SSi2 |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
trimethyl-[(2-phenyl-1,3-thiazol-4-ylidene)-trimethylsilyloxymethoxy]silane |
InChI |
InChI=1S/C16H25NO2SSi2/c1-21(2,3)18-16(19-22(4,5)6)14-12-20-15(17-14)13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 |
InChI Key |
PBPSQKXOFLKTKP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C1CSC(=N1)C2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole](/img/structure/B14536879.png)
![6-Amino-2-[(3-methylbutyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B14536884.png)
![3-tert-Butyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14536903.png)


![Bicyclo[4.2.0]oct-1-en-3-one](/img/structure/B14536930.png)




![8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate](/img/structure/B14536943.png)
![Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate](/img/structure/B14536944.png)
